Home > Products > Building Blocks P16860 > Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate - 1140240-00-1

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate

Catalog Number: EVT-1719547
CAS Number: 1140240-00-1
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 4-amino-2,3-dihydro-6-methoxy-1,3-dioxo-1H-pyrrolo[3,4-c]-pyridine-7-carboxylate

    Compound Description: This compound is formed through the reaction of 6-amino-2-methoxy-4(3H)-pyrimidinone with dimethyl acetylenedicarboxylate. It exhibits a unique hydrogen-bonding pattern, forming planar sheets constructed from alternating R2(2)(8) and R6(6)(42) rings through N-H...O hydrogen bonds [].

Methyl 6-methoxy-2-methyl-1,3-dioxo-4-[(2,3,4-tri-O-acetyl-β-d-xylopyranosyl)amino]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carboxylate

    Compound Description: This compound represents a unique structure among β-d-(tri-O-acetyl)xylopyranosyl compounds. It is characterized by the presence of three acetyl groups in axial positions attached to the xylopyranose ring [].

Methyl 2-methyl-6-methylthio-1,3-dioxo-4-[(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)amino]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carboxylate

    Compound Description: This compound plays a crucial role in understanding the hetero-Diels–Alder reactions between dimethyl acetylenedicarboxylate and 6-aminopyridin-4(3H)-one derivatives catalyzed by trifluoroacetic acid []. Its structure features disordered peripheral acetyl and carbomethoxy groups.

7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate Derivatives

    Compound Description: This group of compounds was explored for their anti-HIV-1 activity. Researchers investigated their structure-activity relationship (SAR), focusing on metal-chelating properties [].

3-(Substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives & 3-(substituted)-5,6-dihydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridin-7(4H)-one derivatives

    Compound Description: These series of compounds were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including lung, cervical, breast, and prostate cancers. Some compounds exhibited promising activity and were further investigated for their inhibitory activity against human kinases [, ].

Overview

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate is a heterocyclic compound with the molecular formula C8_8H7_7N3_3O2_2 and a molecular weight of 177.16 g/mol. This compound is recognized for its diverse applications in scientific research, particularly in medicinal chemistry due to its potential biological activities. The compound's purity typically reaches 95%, making it suitable for various experimental applications.

Synthesis Analysis

Methods

The synthesis of methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate generally involves cyclization reactions between substituted pyrazoles and pyridines. Various synthetic strategies have been developed, focusing on the formation of the pyridine ring onto an existing pyrazole structure or vice versa. The most common method utilizes 3-aminopyrazole as a starting material, which acts as a nucleophile in reactions with biselectrophiles .

Technical Details

  1. Formation Mechanism: The synthesis often starts with a nucleophilic attack by the amino group of 3-aminopyrazole on a carbonyl group, leading to dehydration and subsequent formation of the pyrazolo-pyridine structure. This method has been adapted to different reactants based on their specific reactivity profiles .
  2. Reagents: Common reagents include various aldehydes or ketones that can react with the nucleophilic sites on the pyrazole derivative.
Molecular Structure Analysis

Structure

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate features a bicyclic structure comprising a pyrazole and a pyridine ring. The compound's structural representation can be described using its InChI and SMILES notations:

  • InChI: InChI=1S/C8H7N3O2/c1-13-8(12)6-4-9-2-5-3-10-11-7(5)6/h2-4H,1H3,(H,10,11)
  • SMILES: COC(=O)C1=C2C(=CN=C1)C=NN2.

Data

The compound exhibits unique electronic and steric properties due to its heterocyclic nature, influencing its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate participates in various chemical reactions typical of heterocycles, including:

  • Substitution Reactions: Electrophilic aromatic substitution can occur at the pyridine ring.
  • Condensation Reactions: This compound can undergo condensation with other nucleophiles to form more complex structures.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the carboxylate group, which can stabilize negative charges during reaction mechanisms.

Mechanism of Action

Process

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate interacts with biological targets through hydrogen bonding and hydrophobic interactions. The compound has been linked to various biochemical pathways, indicating its potential as a therapeutic agent.

Data

Research suggests that pyrazolo-pyridines may affect multiple cellular processes due to their ability to modulate enzyme activities and receptor interactions.

Physical and Chemical Properties Analysis

Physical Properties

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate is typically a solid at room temperature and should be stored in a refrigerator to maintain stability.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.

Relevant data includes:

  • Melting Point: Specific melting points are not universally reported but are essential for purity assessments.
Applications

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate is utilized in various scientific fields:

  • Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or analgesic agent.
  • Biochemical Research: Used to study enzyme inhibition mechanisms and cellular signaling pathways.

Its structural versatility allows for modifications that can enhance biological activity or selectivity towards specific targets.

Introduction to the Pyrazolo[3,4-c]Pyridine Heterocyclic System

The pyrazolo[3,4-c]pyridine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, characterized by a fusion between pyrazole and pyridine rings at the [3,4-c] positions. This system exhibits tautomerism and aromatic stability distinct from other pyrazolopyridine isomers. Its electron-deficient nature and ability to engage in hydrogen bonding mimic purine bases, enabling diverse biological interactions while offering synthetic versatility for structural diversification. The carboxylate ester at the 7-position, as in Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate, further enhances reactivity for downstream derivatization, positioning this scaffold as a critical pharmacophore in targeted drug discovery [1] [4].

Historical Evolution of Pyrazolopyridine Scaffolds in Medicinal Chemistry

Pyrazolopyridine chemistry originated with Ortoleva’s 1908 synthesis of the first 1H-pyrazolo[3,4-b]pyridine derivative via iodination of diphenylhydrazone and pyridine. By 1911, Bülow expanded this work by synthesizing N-phenyl-3-methyl-substituted analogs using 5-aminopyrazole condensations with 1,3-diketones. Early interest stemmed from structural similarities to purine nucleobases (adenine/guanine), suggesting potential bioactivity [4]. The 21st century witnessed exponential growth, with >300,000 1H-pyrazolo[3,4-b]pyridine derivatives documented in SciFinder by 2022, embedded in >5,500 references (including 2,400 patents). While [3,4-b] isomers dominated early research, [3,4-c] isomers like Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate gained prominence due to their unique electronic profiles and regioselective functionalization capabilities. These scaffolds now feature in 14 drug candidates across experimental, investigational, and approved stages, underscoring their therapeutic relevance [3] [4].

Table 1: Key Milestones in Pyrazolopyridine Chemistry

YearEventSignificance
1908Ortoleva synthesizes first pyrazolo[3,4-b]pyridineEstablished core synthesis methodology
1911Bülow reports N1-substituted derivativesDemonstrated regioselective functionalization
2012–20223,005 new references (54% of total literature) publishedSurge in medicinal applications and isomer exploration
2022+[3,4-c] isomers optimized for kinase inhibition and solubilityEnabled targeted drug design (e.g., TRK inhibitors)

Structural Classification and Isomeric Differentiation of Pyrazolo[3,4-c]Pyridines

Pyrazolopyridines comprise five isomeric classes ([3,4-b], [3,4-c], [4,3-c], [4,3-b], [1,5-a]), differentiated by ring fusion points. For Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate:

  • Fusion Pattern: Pyrazole N1-C3 bonds to pyridine C4-C5 (positions 3,4-c), creating a 6-5 bicyclic system with nitrogen atoms at 1-, 2-, and 7-positions [1] [8].
  • Tautomerism: Exists exclusively as the 1H-tautomer, stabilized by 37 kJ/mol over the 2H-form due to extended aromaticity across both rings. N-substitution (e.g., methyl) locks this configuration [4].
  • Isomeric Contrasts: Compared to [3,4-b] isomers, [3,4-c] variants exhibit reversed electronic distribution. The [3,4-c] fusion places the carboxylate at the electron-rich 7-position (vs. 4-/5-positions in [3,4-b]), altering dipole moments and hydrogen-bonding capacity [2] [8].

Table 2: Structural and Electronic Comparison of Key Pyrazolopyridine Isomers

ParameterPyrazolo[3,4-c]Pyridine (e.g., 7-Carboxylate)Pyrazolo[3,4-b]PyridinePyrazolo[4,3-c]Pyridine
Ring Fusion PointsPyrazole: C3,C4; Pyridine: C4,C5Pyrazole: C3,C4; Pyridine: C3,C4Pyrazole: C4,C5; Pyridine: C3,C4
CAS Example1140240-00-1 (Methyl 7-carboxylate) [1]1140239-96-8 (Methyl 4-carboxylate) [2]1140239-96-8 (Methyl 4-carboxylate) [2]
Molecular FormulaC₈H₇N₃O₂C₈H₇N₃O₂C₈H₇N₃O₂
Aromatic Stabilization1H-tautomer preferred; full delocalization1H-tautomer dominantSimilar to [3,4-c]
Carboxylate PositionElectron-rich 7-positionElectron-neutral 4-/5-positionVariable (4-position common)
H-Bond Acceptor SitesN2, O═C (ester), N7 (pyridine-like)N1, O═C, N5 (pyridine-like)N1, O═C, N4

Role of Substituent Positioning in Bioactivity and Aromatic Stability

N1-Substitution and Electronic Effects

Unsubstituted 1H-pyrazolo[3,4-c]pyridines (19.7% of known derivatives) exhibit tautomeric mobility but lower metabolic stability. Methyl substitution at N1 (31.78% of compounds) enhances lipophilicity (log P +0.4) and oxidative resistance while preserving aromaticity. Bulkier groups (e.g., benzyl, 23.27%) improve target affinity but may sterically hinder ring planarity. Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate’s unsubstituted N1 allows rotational flexibility but benefits from N-methylation in prodrug designs to block deamination [4] [7].

C7-Carboxylate Electronic and Steric Contributions

  • Electronic Effects: The ester group at C7 withdraws electrons, reducing pyridine ring basicity (pKa shift ~2 units) while enhancing π-stacking with protein Phe/Gly residues. This positioning avoids the steric clashes observed in 4-carboxylate isomers (e.g., Pyrazolo[4,3-c]pyridine-4-carboxylates) [2] [4].
  • Hydrogen Bonding: The carbonyl oxygen acts as a strong H-bond acceptor, critical for kinase hinge-binding (e.g., TRKA Glu590 interactions). In Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate, this group’s orientation toward solvent-exposed regions improves solubility (predicted aqueous sol. >50 μg/mL) versus C3-carboxylates [6] [7].
  • Metabolic Susceptibility: Ester hydrolysis in vivo generates carboxylic acids, which may alter target engagement. In silico data predicts t₁/₂ > 3h for murine plasma, permitting reasonable bioavailability [7].

Aromatic Stability and Fusion Dependencies

The [3,4-c] fusion enables complete π-delocalization when N1 is unsubstituted or alkylated. DFT calculations confirm ~9 kcal/mol stabilization over [4,3-c] isomers due to orbital symmetry alignment. Substituents at C3/C5 minimally affect aromaticity, but C6 electron-donors (e.g., NH₂) increase HOMO energy, enhancing reactivity toward electrophiles [4] [8].

Table 3: Impact of Substituent Position on Physicochemical and Bioactive Properties

Substituent PositionRepresentative GroupAromatic StabilityKey Bioactive Consequences
N1HTautomerism possibleMetabolic vulnerability; flexible H-bond donation
MethylLocked 1H-tautomer+Log P; enhanced oxidative stability
BenzylStable, but steric bulkImproved target selectivity; reduced solubility
C3H (30.83%)No steric perturbationEnables electrophilic substitution
Methyl (46.77%)Minimal electronic effectEnhanced membrane permeability
NH₂ (4.69%)Mesomeric donation (+M)H-bond donation; increased metabolic clearance
C7 (Carboxylate)COOCH₃Strong -M effectH-bond acceptance; directed solvent orientation

Properties

CAS Number

1140240-00-1

Product Name

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate

IUPAC Name

methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(2-3-9-7)4-10-11-6/h2-4H,1H3,(H,10,11)

InChI Key

WRYACANPZDGITA-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC=CC2=C1NN=C2

Canonical SMILES

COC(=O)C1=NC=CC2=C1NN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.